Ibrolipim, also known as NO-1886, is a synthetic compound classified as a lipoprotein lipase (LPL) activator. [, , ] LPL is an enzyme that plays a crucial role in lipid metabolism by hydrolyzing triglycerides found in lipoproteins, like very-low-density lipoproteins (VLDL) and chylomicrons. [] Ibrolipim's ability to activate LPL makes it a subject of interest for researchers studying lipid disorders, metabolic diseases, and cardiovascular health. [, , ]
Ibrolipim is synthesized chemically and does not occur naturally. It belongs to the class of organophosphorus compounds and is specifically categorized as a benzamide derivative. Its IUPAC name is Diethyl (4-[(4-bromo-2-cyanophenyl)carbamoyl]phenyl)methylphosphonate, reflecting its complex molecular structure.
The synthesis of Ibrolipim involves a multi-step chemical process. The primary method includes the reaction of 4-bromo-2-cyanophenyl isocyanate with 4-(diethoxyphosphorylmethyl)aniline under controlled conditions to yield the final product.
Ibrolipim's molecular formula is , indicating a complex structure that includes bromine, nitrogen, phosphorus, and oxygen atoms.
The molecular structure can be visualized through various techniques such as X-ray crystallography or NMR spectroscopy, which reveal the spatial arrangement of atoms and confirm the compound's identity.
Ibrolipim participates in several types of chemical reactions:
The reactions involving Ibrolipim can yield oxidized, reduced, or substituted derivatives, which may have distinct biological activities or applications in further research.
Ibrolipim primarily acts by activating lipoprotein lipase, leading to enhanced lipid metabolism.
Activation of LPL results in decreased blood lipid levels and improved lipid profiles, which can mitigate conditions such as hyperlipidemia and diabetes-related complications .
Ibrolipim has several scientific applications due to its pharmacological properties:
Lipoprotein lipase (LPL) is a rate-limiting enzyme anchored to vascular endothelial surfaces, where it hydrolyzes triglyceride (TG)-rich lipoproteins (chylomicrons and VLDL) into free fatty acids (FFAs) and glycerol for tissue utilization or storage [5] [9]. Its tissue-specific expression dictates metabolic fate: In skeletal muscle and heart, LPL-mediated FFAs fuel β-oxidation, while in adipose tissue, they promote lipid storage. Dysregulated LPL activity is a hallmark of metabolic diseases. For example, downregulation of renal LPL contributes to renal lipid accumulation in diabetic nephropathy, whereas suppressed skeletal muscle LPL exacerbates ectopic fat deposition and insulin resistance in obesity [1] [10]. LPL also modulates HDL-cholesterol (HDL-C) levels; its activation enlarges HDL particles by transferring surface remnants from hydrolyzed VLDL, establishing a cardioprotective lipid profile [5] [9].
Ibrolipim (NO-1886; CAS 133208-93-2) is a synthetic LPL activator developed by Otsuka Pharmaceutical Factory. Discovered in the 1990s, its phosphonic acid derivative structure enables specific LPL induction without direct PPAR agonism [7] [9]. Early studies demonstrated its capacity to elevate post-heparin plasma LPL activity by 30–60% across animal models, concurrently reducing TG and elevating HDL-C [9] [10]. Unlike fibrates (which broadly affect lipid metabolism), Ibrolipim’s selective upregulation of LPL mRNA and protein in adipose tissue, skeletal muscle, and myocardium positions it as a unique tool to dissect LPL’s tissue-specific roles [7] [13]. Research over the past two decades has expanded its significance from an anti-atherosclerotic agent to a multifaceted modulator of ectopic lipid accumulation, energy expenditure, and diabetic complications [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7